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Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

Cat. No.: B177680

An In-depth Technical Guide to (2-
Formylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of (2-Formylphenoxy)acetonitrile. It includes detailed information on its
characteristics, synthesis, and reactivity, supported by experimental data and safety protocols.
This document is intended to serve as a valuable resource for professionals in research and
drug development.

Chemical and Physical Properties

(2-Formylphenoxy)acetonitrile, with the CAS number 125418-83-9, is a solid organic
compound. It possesses a molecular formula of CoH7NO2 and a molecular weight of 161.16
g/mol .[1][2] While specific experimental data on its melting point and solubility are not readily
available in published literature, its physical state as a solid suggests a melting point above
ambient temperature. For its isomer, 2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9), a
boiling point of 146-148 °C at 0.1 mmHg has been reported.[3]

Structural and Physicochemical Data

Quantitative data for (2-Formylphenoxy)acetonitrile and its para-isomer are summarized in
the table below for comparative analysis.
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(2- 2-(4-
Property Formylphenoxy)ac = Formylphenoxy)ac = Reference(s)
etonitrile etonitrile
CAS Number 125418-83-9 385383-45-9 [2].[3]
Molecular Formula CoH7NO2 CoH7NO2 [2].[3]
Molecular Weight 161.16 g/mol 161.16 g/mol [2],[3]
Physical Form Solid Solid [2],
o . , 146-148°C @ 0.1
Boiling Point No data available [3]
mmHg
Predicted XlogP 15 15 [4]

Spectroscopic Properties

While specific spectra for (2-Formylphenoxy)acetonitrile are not publicly available, the
expected spectroscopic characteristics can be inferred from the functional groups present in its
structure.

e 1H NMR: The spectrum is expected to show signals in the aromatic region (approximately
7.0-8.0 ppm) corresponding to the protons on the benzene ring. An aldehydic proton should
appear as a singlet further downfield (around 9.5-10.5 ppm). The methylene protons (-O-
CH2-CN) would likely appear as a singlet in the range of 4.5-5.5 ppm.

e 13C NMR: The carbon spectrum would display signals for the aromatic carbons between 110
and 160 ppm. The aldehyde carbonyl carbon would be significantly downfield (190-200
ppm). The nitrile carbon is expected in the 115-125 ppm region, and the methylene carbon
adjacent to the oxygen would likely be found around 60-70 ppm.[5][6]

« Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong peak for
the carbonyl (C=0) stretch of the aldehyde at approximately 1690-1710 cm~1. A peak for the
nitrile (C=N) stretch should be observed in the 2210-2260 cm~1 region. C-O stretching of the
ether linkage would appear in the 1000-1300 cm~? range, and C-H stretching of the aromatic
ring would be seen around 3000-3100 cm~1.[7]
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e Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 161. Common
fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) or the
cyanomethyl group (CH2CN, 40 amu).[8][9]

Experimental Protocols
Synthesis of (2-Formylphenoxy)acetonitrile

A specific, detailed experimental protocol for the synthesis of (2-Formylphenoxy)acetonitrile
is not explicitly documented in readily available literature. However, a plausible synthetic route
can be derived from the well-established Williamson ether synthesis, followed by the reaction of
salicylaldehyde with an appropriate acetonitrile derivative. A general procedure based on
related syntheses is outlined below.[1][10]

Reaction Scheme:
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Reactants

' Salicylaldehyde = T
(Chloroacetonitrile)

\_ J Y
4 Reaction Conditions B '(2-F0rmylphenoxy)acetonitrila

Base (e.g., K2CO3)
Solvent (e.g., DMF)

- J
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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